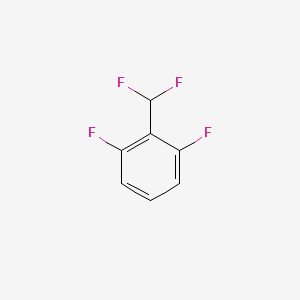

2-(Difluoromethyl)-1,3-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQBXJXLFJDXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673317 | |

| Record name | 2-(Difluoromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91624-89-4 | |

| Record name | 2-(Difluoromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethyl)1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethyl)-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the Difluoromethyl Group in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive compounds.[1] The target molecule of this guide, 2-(difluoromethyl)-1,3-difluorobenzene, is a valuable building block for the synthesis of complex fluorinated molecules in these fields. Its synthesis, therefore, is of significant interest to researchers and drug development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic rationale behind the chosen methodologies and offering detailed experimental protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most direct and established method involves the transformation of a pre-functionalized benzene ring, specifically the deoxyfluorination of 2,6-difluorobenzaldehyde. More contemporary methods, such as cross-coupling and direct C-H functionalization, offer alternative, albeit potentially more complex, pathways.

Primary Synthetic Route: Deoxyfluorination of 2,6-Difluorobenzaldehyde

The conversion of an aldehyde to a difluoromethyl group is a robust and widely employed transformation in fluorine chemistry. This approach is the most direct pathway to this compound, starting from the readily available 2,6-difluorobenzaldehyde.

Conceptual Workflow:

Figure 1: Primary synthetic strategy via deoxyfluorination.

Synthesis of the Precursor: 2,6-Difluorobenzaldehyde

The starting material, 2,6-difluorobenzaldehyde, can be synthesized from 1,3-difluorobenzene through ortho-lithiation followed by formylation.

Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde

| Step | Procedure | Reagents & Conditions | Observations |

| 1 | Dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -50 °C under an inert atmosphere (e.g., nitrogen or argon). | 1,3-Difluorobenzene (1.0 eq.), Anhydrous THF | A clear, colorless solution is formed. |

| 2 | Slowly add n-butyllithium (n-BuLi) in hexanes to the cooled solution, maintaining the temperature at -50 °C. | n-Butyllithium (1.05 eq.) | The solution may turn slightly yellow. |

| 3 | Stir the reaction mixture at -50 °C for 1.5 hours to ensure complete lithiation. | -50 °C, 1.5 hours | The reaction mixture remains a solution. |

| 4 | Add N-methylformanilide dissolved in anhydrous THF to the reaction mixture, maintaining the temperature at -50 °C. | N-methylformanilide (1.0 eq.), Anhydrous THF | The reaction mixture may change color. |

| 5 | Allow the reaction to warm to room temperature and stir overnight. | Room temperature, overnight | - |

| 6 | Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. | Saturated aq. NH₄Cl | - |

| 7 | Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). | Diethyl ether or Ethyl acetate | Two distinct layers are observed. |

| 8 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Brine, Na₂SO₄ | A crude oil or solid is obtained. |

| 9 | Purify the crude product by vacuum distillation or column chromatography on silica gel. | Vacuum distillation or Column chromatography | 2,6-Difluorobenzaldehyde is obtained as a colorless liquid or low-melting solid. |

Deoxyfluorination: The Core Transformation

The conversion of the aldehyde functional group in 2,6-difluorobenzaldehyde to the difluoromethyl group is the key step in this synthesis. Several reagents are available for this transformation, with (Diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) being the most common. Deoxo-Fluor® is often preferred due to its higher thermal stability compared to DAST.[2]

Mechanism of Deoxyfluorination with DAST/Deoxo-Fluor®:

Figure 2: Simplified mechanism of deoxyfluorination.

Experimental Protocol: Deoxyfluorination of 2,6-Difluorobenzaldehyde

| Step | Procedure | Reagents & Conditions | Safety Precautions & Observations |

| 1 | To a solution of 2,6-difluorobenzaldehyde in an anhydrous chlorinated solvent (e.g., dichloromethane) in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) vessel, add Deoxo-Fluor® dropwise at 0 °C under an inert atmosphere. | 2,6-Difluorobenzaldehyde (1.0 eq.), Anhydrous CH₂Cl₂, Deoxo-Fluor® (1.2-1.5 eq.), 0 °C | Caution: Deoxyfluorinating agents are moisture-sensitive and can release HF upon contact with water. The reaction should be performed in a well-ventilated fume hood. The reaction is typically exothermic. |

| 2 | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. | Room temperature, 12-24 hours | The reaction progress can be monitored by TLC or GC-MS. |

| 3 | Carefully quench the reaction by slowly pouring it into a cooled, stirred mixture of saturated aqueous sodium bicarbonate solution and ice. | Saturated aq. NaHCO₃, Ice | Caution: Vigorous gas evolution (CO₂) will occur. |

| 4 | Separate the organic layer, and extract the aqueous layer with dichloromethane. | Dichloromethane | - |

| 5 | Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. | Water, Brine, MgSO₄ | A crude product is obtained. |

| 6 | Purify the crude product by vacuum distillation or flash column chromatography on silica gel. | Vacuum distillation or Flash chromatography | The final product, this compound, is a solid. |

Quantitative Data Summary for the Primary Route:

| Compound | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,6-Difluorobenzaldehyde | 1,3-Difluorobenzene | n-BuLi, N-methylformanilide | THF | -50 to RT | ~14 | Moderate to Good |

| This compound | 2,6-Difluorobenzaldehyde | Deoxo-Fluor® | CH₂Cl₂ | 0 to RT | 12-24 | Good to Excellent |

Alternative Synthetic Strategies: Expanding the Synthetic Toolbox

While deoxyfluorination is the most direct route, modern synthetic methodologies offer alternative pathways that may be advantageous in certain contexts, such as late-stage functionalization or the synthesis of analogues.

1. Metallaphotoredox-Catalyzed Cross-Coupling

This strategy involves the coupling of a difluoromethyl source with a suitable 1,3-difluorobenzene derivative, typically an aryl halide. Recent advances in photoredox catalysis have enabled the use of simple and readily available difluoromethyl sources.[3]

Proposed Retrosynthetic Analysis:

Figure 3: Retrosynthesis via cross-coupling.

This approach would require the synthesis of 2-bromo-1,3-difluorobenzene, which can be prepared from 1,3-difluorobenzene via bromination. The subsequent cross-coupling reaction would likely employ a nickel catalyst in conjunction with a photocatalyst to generate a difluoromethyl radical from a precursor like bromodifluoromethane.

2. Radical C-H Difluoromethylation

Direct C-H functionalization is a highly atom-economical and elegant synthetic strategy. In this approach, a difluoromethyl radical is generated in situ and adds directly to the aromatic ring of 1,3-difluorobenzene.

Conceptual Pathway:

Figure 4: Direct C-H difluoromethylation concept.

While attractive, this method can suffer from challenges in regioselectivity, especially with deactivated aromatic systems like 1,3-difluorobenzene. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack, but the ortho position between the two fluorine atoms is the most electron-deficient and thus a potential site for nucleophilic radical attack. Photoredox catalysis is a common method for generating difluoromethyl radicals under mild conditions.[4][5][6]

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the deoxyfluorination of 2,6-difluorobenzaldehyde. This method is well-established and provides good to excellent yields. For research and development settings where rapid access to analogues or late-stage functionalization is desired, the exploration of modern techniques such as metallaphotoredox-catalyzed cross-coupling and direct C-H difluoromethylation presents exciting opportunities. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of key building blocks like this compound will remain a critical area of research.

References

- Google Patents. (2016). Industrial production method for 2, 6-difluorobenzaldehyde. CN105315142A.

-

Wang, F., Wang, D., Wan, X., & Wu, L. (2020). Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes. Nature communications, 11(1), 416. [Link]

- Google Patents. (1996). Process for preparing 1,3-difluorobenzene. US5504264A.

-

Meyer, C. F., Sap, J. B. I., & Gouverneur, V. (2020). State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. CHIMIA International Journal for Chemistry, 74(9), 694-700. [Link]

-

Sladojevich, F., & Togni, A. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 56(01), 1-23. [Link]

-

Harsanyi, A., & Sandford, G. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society. [Link]

-

Macmillan Group - Princeton University. (n.d.). Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. [Link]

- Google Patents. (1989).

-

Macmillan Group. (2019). Tetrahedron 75 (2019) 4222-4227. [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

ResearchGate. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. [Link]

-

Journal of the American Chemical Society. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

-

ResearchGate. (n.d.). (A) Photoredox C–H ¹⁸F-difluoromethylation of N-containing heteroarenes.... [Link]

-

PubMed. (2011). A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides. [Link]

-

Organic Syntheses. (n.d.). Fluorobenzene. [Link]

- Google Patents. (1993). Process for the preparation of difluorobenzaldehydes. US5191126A.

-

National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

-

National Institutes of Health. (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. [Link]

-

MDPI. (2020). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. [Link]

-

ResearchGate. (n.d.). (PDF) 1,3-Difluorobenzene. [Link]

-

PubChem. (n.d.). 1,3-Difluorobenzene. [Link]

-

NIST WebBook. (n.d.). Benzene, 1,3-difluoro-. [Link]

Sources

- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(Difluoromethyl)-1,3-difluorobenzene

Introduction: The Strategic Importance of the Difluoromethyl Group in Aromatic Systems

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Among the various fluorinated motifs, the difluoromethyl (-CF₂H) group has emerged as a particularly valuable functional group. It serves as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a lipophilic hydrogen bond donor, a property that can significantly enhance target engagement and pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-1,3-difluorobenzene (CAS 91624-89-4), a fluorinated aromatic building block with significant potential for the synthesis of novel therapeutic agents and agrochemicals.

This document will delve into the physicochemical properties, spectral characteristics, and safety considerations of this compound. Furthermore, a detailed, field-proven synthetic protocol will be presented, offering researchers a practical guide for its preparation. The narrative will emphasize the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, possessing a molecular formula of C₇H₄F₄ and a molecular weight of 164.10 g/mol . The strategic placement of four fluorine atoms on a benzene ring imparts unique electronic properties to the molecule, influencing its reactivity and potential interactions in biological systems.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,3-Difluorobenzene (for comparison) |

| CAS Number | 91624-89-4 | 372-18-9 |

| Molecular Formula | C₇H₄F₄ | C₆H₄F₂ |

| Molecular Weight | 164.10 g/mol | 114.09 g/mol |

| Physical Form | Solid | Colorless to light yellow liquid |

| Melting Point | Data not available | -59 °C |

| Boiling Point | Data not available | 83 °C |

| Density | Data not available | 1.163 g/mL at 25 °C |

Caption: Chemical structure of this compound.

Spectral Analysis: A Guide to Structural Elucidation

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectral features. For researchers synthesizing this compound, the following analysis will be critical for structural confirmation.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. The most characteristic signal will be a triplet in the region of δ 6.5-7.5 ppm, corresponding to the single proton of the difluoromethyl group (-CF₂H ). The triplet multiplicity arises from the coupling to the two adjacent fluorine atoms (²JHF). The three aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the fluorine substituents.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide key information about the carbon framework. The carbon of the difluoromethyl group (-C F₂H) is expected to appear as a triplet due to coupling with the two directly attached fluorine atoms (¹JCF), typically in the range of δ 110-130 ppm. The aromatic region will show six distinct signals for the benzene ring carbons, with those directly bonded to fluorine exhibiting large one-bond carbon-fluorine coupling constants (¹JCF) and those further away showing smaller two- or three-bond couplings (²JCF, ³JCF).

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is the most definitive for confirming the identity of this compound. Two distinct signals are expected. The two fluorine atoms of the difluoromethyl group (-CF₂ H) will appear as a doublet due to coupling with the single proton (²JFH), likely in the range of δ -90 to -130 ppm (relative to CFCl₃). The two aromatic fluorine atoms will appear as a multiplet in the aromatic fluorine region (δ -100 to -140 ppm).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of fluorine (M⁺ - F) and the difluoromethyl group (M⁺ - CHF₂).

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The GHS pictogram associated with this compound is GHS07 (exclamation mark), and the signal word is "Warning". The primary hazard statement is H302: Harmful if swallowed. It is designated as a combustible solid.

Standard Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Ingestion: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Proposed Synthesis Protocol: Deoxofluorination of 2,6-Difluorobenzaldehyde

A reliable and scalable synthesis of this compound can be achieved through the deoxofluorination of the commercially available 2,6-difluorobenzaldehyde. This approach directly converts the carbonyl group into a difluoromethyl group. While several reagents can effect this transformation, (diethylamino)sulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor®, are commonly employed.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2,6-difluorobenzaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of aldehyde).

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon to establish an inert atmosphere. This is crucial as the fluorinating reagents are moisture-sensitive.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining a low temperature during the addition of the fluorinating agent is critical to control the reaction rate and minimize side product formation.

-

Reagent Addition: Slowly add a solution of DAST or Deoxo-Fluor® (1.2-1.5 eq.) in anhydrous DCM to the stirred aldehyde solution via the dropping funnel over 30-60 minutes. The slow addition helps to dissipate the heat generated during the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) or GC-MS analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic byproducts. Perform this step in a well-ventilated fume hood as gas evolution will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is paramount because DAST and Deoxo-Fluor® react violently with water.

-

Low-Temperature Addition: The exothermic nature of the reaction necessitates slow addition at low temperatures to prevent uncontrolled reactions and the formation of polymeric byproducts.

-

Stoichiometry: A slight excess of the fluorinating agent ensures the complete conversion of the aldehyde.

-

Aqueous Workup: The basic quench neutralizes corrosive byproducts, and the subsequent washes remove any remaining water-soluble impurities.

-

Chromatographic Purification: This final step ensures the removal of any unreacted starting material and non-polar byproducts, yielding the product in high purity, which can be validated by the spectral methods described above.

Applications in Drug Discovery and Agrochemicals: A Forward Look

The this compound scaffold is a valuable building block for introducing the 2,6-difluorophenylmethyl moiety into larger molecules. The difluoromethyl group, as a bioisostere of a hydroxyl or thiol group, can impart improved metabolic stability and modulate the lipophilicity of a drug candidate.

Conceptual Application: Bioisosteric Replacement in a Kinase Inhibitor

Consider a hypothetical kinase inhibitor where a key interaction with the protein's active site is mediated by a hydroxyl group on a phenyl ring. This hydroxyl group, while crucial for binding, may be a site of metabolic glucuronidation, leading to rapid clearance and poor oral bioavailability.

Caption: Bioisosteric replacement of a phenol with a difluoromethylphenyl group.

By replacing the hydroxyphenyl moiety with a 2-(difluoromethyl)-1,3-difluorophenyl group, derived from the title compound, several advantages could be realized:

-

Metabolic Stability: The robust C-F bonds are resistant to metabolic oxidation, blocking the primary route of clearance.

-

Hydrogen Bonding: The -CF₂H group can still participate in hydrogen bonding interactions within the kinase active site, preserving the necessary binding affinity.

-

Lipophilicity: The introduction of fluorine atoms can increase lipophilicity, potentially improving membrane permeability and cell penetration.

The additional fluorine atoms on the benzene ring at positions 1 and 3 can further modulate the electronic properties of the ring and provide additional points for interaction or for fine-tuning the overall physicochemical properties of the molecule. This strategic modification highlights the potential of this compound as a valuable tool in the arsenal of medicinal and agricultural chemists.

Conclusion

This compound is a specialized building block with significant potential in the design and synthesis of next-generation pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is not extensively documented, its properties and reactivity can be confidently inferred from established chemical principles and data from related compounds. The synthetic protocol outlined in this guide provides a practical and reliable method for its preparation, empowering researchers to explore its utility in their respective fields. As the demand for more sophisticated and effective bioactive molecules continues to grow, the strategic use of such precisely fluorinated scaffolds will undoubtedly play an increasingly important role.

References

-

PubChem. 2-(Bromomethyl)-1,3-difluorobenzene. [Link]

- Zafrani, Y., & Gandelman, M. (2014). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry, 54(3), 299-311.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethyl)-1,3-difluorobenzene via Deoxofluorination of 2,6-Difluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the difluoromethyl (CF₂H) group into aromatic systems is a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for hydroxyl or thiol moieties.[1][2][3] This guide provides a comprehensive technical overview for the synthesis of 2-(difluoromethyl)-1,3-difluorobenzene from 2,6-difluorobenzaldehyde. The core of this transformation is the deoxofluorination of the aldehyde carbonyl group. We will delve into the mechanistic underpinnings of this reaction, provide a comparative analysis of common fluorinating agents, and present a detailed, field-tested experimental protocol emphasizing the critical safety measures required. This document is designed to equip researchers with the necessary expertise to perform this synthesis safely and efficiently, from reagent selection to final product characterization.

Introduction: The Strategic Value of the Difluoromethyl Group

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. Among the various fluorinated motifs, the difluoromethyl group holds a unique position. It is less lipophilic than the more common trifluoromethyl group and, critically, can function as a hydrogen-bond donor, mimicking the properties of alcohols and thiols while blocking sites of oxidative metabolism.[4]

The conversion of an aldehyde to a gem-difluoroalkane is one of the most direct and reliable methods for installing the CF₂H group.[2][5] This process, known as deoxofluorination, replaces the carbonyl oxygen with two fluorine atoms. This guide focuses specifically on the conversion of 2,6-difluorobenzaldehyde, a readily available starting material, to this compound, a valuable building block for more complex molecular architectures.

Reagent Selection: A Comparative Analysis of Deoxofluorinating Agents

The success and safety of the deoxofluorination reaction are critically dependent on the choice of fluorinating agent. While several reagents can effect this transformation, the most common are sulfur trifluoride derivatives. The selection involves a trade-off between reactivity, stability, and handling safety.

| Reagent | Key Features | Critical Safety Concerns |

| DAST (Diethylaminosulfur Trifluoride) | Widely used and highly reactive nucleophilic fluorinating agent.[6][7] | Thermally unstable. Can undergo exothermic decomposition or detonation if heated above 90 °C.[6] Highly moisture-sensitive. |

| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) | More thermally stable than DAST, making it a safer alternative for many applications.[8][9][10] Often provides superior yields.[8] | Reacts violently and exothermically with water to generate toxic and corrosive Hydrogen Fluoride (HF).[8][10] Must be handled with extreme care. |

| XtalFluor-E® | A crystalline solid, which can be easier to handle than the liquid reagents DAST and Deoxo-Fluor®.[11] Offers enhanced thermal stability. | Also reacts with water to produce HF. Requires careful handling under inert conditions. |

For this guide, Deoxo-Fluor® is selected as the exemplary reagent due to its superior thermal stability compared to DAST, which significantly enhances the safety profile of the procedure, particularly for researchers who may not perform this reaction routinely.[9][10] However, the protocol can be adapted for DAST with stricter adherence to low-temperature conditions.

The Underlying Chemistry: Reaction Mechanism

The deoxofluorination of an aldehyde with a dialkylaminosulfur trifluoride reagent like DAST or Deoxo-Fluor® proceeds through a well-accepted polar mechanism.[4][12]

-

Activation of the Carbonyl: The reaction initiates with the nucleophilic attack of the aldehyde's carbonyl oxygen onto the electrophilic sulfur atom of the fluorinating agent.

-

Intermediate Formation: This is followed by the elimination of a fluoride ion and a proton transfer, leading to the formation of an alkoxyaminosulfur difluoride intermediate.

-

Fluoride Attack: A fluoride ion then acts as a nucleophile, attacking the carbon atom of the intermediate. This can proceed through an Sₙ1 or Sₙ2-like pathway, depending on the substrate.[4]

-

Formation of the Gem-Difluoride: The displacement of the sulfur-containing leaving group results in the formation of the geminal difluoride product and sulfur-based byproducts.

Caption: Generalized mechanism for aldehyde deoxofluorination.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis on a laboratory scale. All operations involving Deoxo-Fluor® must be performed in a certified chemical fume hood.

Materials and Equipment

-

Chemicals: 2,6-Difluorobenzaldehyde (98%+), Deoxo-Fluor®, Anhydrous Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (for chromatography), Hexanes, Ethyl Acetate.

-

Equipment: Oven-dried round-bottom flasks, magnetic stirrer and stir bars, septa, nitrogen or argon gas line with manifold, syringes, cannula, low-temperature thermometer, ice bath, separatory funnel, rotary evaporator, glass chromatography column.

CRITICAL SAFETY PRECAUTIONS

-

Reagent Hazard: Deoxo-Fluor® is corrosive and reacts violently with water to release large amounts of highly toxic and corrosive Hydrogen Fluoride (HF) gas.[8][10][13] HF can cause severe, delayed-onset burns that require specialized medical treatment.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[13][14]

-

Handling: All glassware must be scrupulously oven- or flame-dried before use. The reaction must be maintained under a positive pressure of an inert gas (N₂ or Ar) at all times. Deoxo-Fluor® should be transferred via syringe or cannula from a sealed bottle.

-

Quenching: The reaction quenching step is highly exothermic and releases gas. It must be performed slowly and carefully in the fume hood, with the flask immersed in an ice bath to control the temperature.

-

First Aid: Ensure that a tube of calcium gluconate gel is immediately accessible as a first-aid treatment for skin exposure to HF. All personnel must be trained in its use.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorobenzaldehyde (e.g., 1.42 g, 10.0 mmol, 1.0 equiv). Seal the flask with a septum and purge with nitrogen gas.

-

Dissolution: Add anhydrous dichloromethane (DCM, 20 mL) via syringe to dissolve the aldehyde.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add Deoxo-Fluor® (e.g., 2.65 g, 12.0 mmol, 1.2 equiv) dropwise via syringe over 10-15 minutes. A slight exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or by GC-MS analysis of a carefully quenched aliquot. The starting aldehyde should be consumed.

-

Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring. Caution: Gas evolution (CO₂) and an exotherm will occur. Continue the addition until no more gas evolves (approx. 30-40 mL).

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

-

Washing and Drying: Combine all organic extracts and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure compound.

Caption: Experimental workflow for the synthesis and purification.

Characterization and Data Analysis

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

-

¹H NMR: The most characteristic signal is the difluoromethyl proton (-CH F₂), which should appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF ≈ 56-58 Hz).

-

¹⁹F NMR: Two signals are expected. One for the two aromatic fluorine atoms and another for the difluoromethyl group (-CHF₂ ), which should appear as a doublet (²JHF ≈ 56-58 Hz) from coupling to the adjacent proton.

-

¹³C NMR: The difluoromethyl carbon (-C HF₂) will appear as a triplet (¹JCF ≈ 235-240 Hz).

-

Mass Spectrometry (GC-MS): This will confirm the molecular weight (C₇H₄F₄, MW ≈ 164.10) and provide an assessment of the sample's purity.[10]

Troubleshooting and Field Insights

-

Incomplete Reaction: If monitoring shows significant starting material remaining, the cause could be impure/degraded Deoxo-Fluor® or insufficient equivalents. Extending the reaction time or adding a small additional portion of the reagent may be necessary.

-

Low Yield: Poor yields are often traced back to moisture contamination, which consumes the fluorinating agent. Ensure all glassware and solvents are rigorously dried. Inefficient extraction or purification can also contribute.

-

Byproduct Formation: For some aldehydes, elimination reactions can compete, leading to the formation of vinyl fluorides.[4] Running the reaction at the lowest effective temperature can help minimize this.

Conclusion

The deoxofluorination of 2,6-difluorobenzaldehyde is an effective method for synthesizing this compound, a valuable fluorinated building block. The choice of a thermally stable fluorinating agent like Deoxo-Fluor® enhances the safety of the procedure over traditional reagents like DAST. However, the inherent reactivity and moisture sensitivity of these reagents demand meticulous attention to experimental setup and rigorous adherence to safety protocols, particularly concerning the generation of hydrogen fluoride. By following the detailed guidelines and understanding the underlying chemistry presented here, researchers can confidently and safely incorporate this important transformation into their synthetic programs.

References

- Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0DljZOVa4FfmuusH-_YyENlxaPJCDAQp57XXW8paVWFkzVZa_jtCdyBSH7vpFj6LIBZsrzzF7Z2GLYJN54U3pi_El9MKvH-GFgorifEKGxQc2uWdNrAZHLckQVNBu78bRWzPJyMKyc2iOP6ica2x5YKLMcG_g2zBu-dAK

- Aldehyde to Difluoro - Common Organic Chemistry. Common Organic Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAq3nvjlbPUgT5NdWh1Bgy7Cefq_Bhdq7JYMCI1uLMcFVcqwSV4gAZFtk4-NpOZddm7wowRUf6JF7GzAoNetAuv02NIv41MkOvTDEbs-2FZBCw2jcEMogWAi5O9TEz3HwYwM6Pj6MNE-bsDDIvZh_kv_CtiRgE64bQ18vxkS2u9W4uHilWFAAEiwrsotpafTvUJGYM8i1jzBOXsg==

- Deoxofluor - Enamine. Enamine. Available at: https://vertexaisearch.cloud.google.

- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxDx43RQBK2U3Bg3w7UVNrATkJbrh8nMKxZKw4Se57sXYQYeVakLzJ3ffZXRuRtrELNyGBWgZxVTQXwBpRWILxWYoQk1_2uuhBob-w2ufQ3NfDo2HEin_3Vg_1-AiWCire9e4_UVHsa2GtDqIsbwjoglLGar5cufKN2BFBa4x3C5vkcYjUSZx37Qdg7Bb_kYFV5PW_zBje_zX3HnU=

- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8o7fb3Xx_wAvyskcX_kEZSAjPFSoddsTKBen0xu3KWNXJ-qB_6lc8wvcz4rKjvgWlk3uHyGGK2-ZhsEx-TgyR2GZoEBXJdo0-Szmhy25N1Tozruxv7o6nbSMdDg3FE37Vpar1h2IzeQ1CmTsz4dh_g6TnN6usUaGDRzdm3HY=

- Fluorination with aminosulfuranes. Wikipedia. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuDRfe5nJEgvmzh06VwuRhGN7fPVxDLg1hLytPiJaQodmpGOAbG33taKqd2XqPf86BOZkURmawEBW2sHgWjlziy9WlV0_9n6LKz9RQJJfPAC76KGQo4LfZv9nZjJOaqWzJK2Jb6gaz0fqkShyrT8SXL9xGGRO-UmhfCA==

- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb3sTPbzdQ9vWQQXxw-fqfLVARlc_SQb4gIsqdOw7ZCQNrDfp3sOWpk82gIhEr9Gqv19MetYdLByXoh48xPl7P_u5LiJJzqtzs5SaEdjNcueLhXUmhR4fnZcvbE-3xN-Zj_Ujf3VQKzfcta91EvIpUzRIl6S9BeVC4App50W0jZDgoJmvMRJkJwd08

- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE753C6H8gH2AihypfV_O3o00sUdEP9aHLae9ZS3v7cBLXWXn1KD7sEcwrC9i8hDg0GdXE6cJQtqYI6fFd0nVubaeA4c_IYOJSj7Musv-WX5cU4VtDsNix3yp4ojIUBz79D-teCeX-BV5m7OV-bb8m09zDpLdY96q0WSyJE5B8Z

- DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcuCIzjR5lWHCOfnh4Z82TYZvEtRcMkLQkOahjUvGaMRUOSH38lbAgppITVuptpq1SNaJ6-nXEp5m6Ht4JZFTa5v2F1tvhPNnMWTos9DccuJ-coS2is6FdwxnLM6rUxbEw0CZHxG6BtQ==

- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpOy8v7qok6dYIdJw35-jZ-tEiSPiDvzjv9hS9mtLQkPrktUkAS0oRNY6Wb2HvD3htEvKdkxP0rajKzwwXsckt-869Avd2qqfCtgZ0Khw3oTm_zHj_JVkJmV8RUMRTCrl2MiCzf8s0t-XCcAsQV-1ungoI_c6biFYE7xQFjP5NRB7SD5xCZQMkzcGcqMZus2NaCR0bBY1i9OQovT4ylmo_OCL9zR83T4DQVV_TKBbsgxiFGzdV0EDgxUoelY0duWxspJKQTsNHqlK36YeNX9Xx

- Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. DSpace@MIT. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOjAr7p3jN-KJtf2bqgPEYe_b2GI1jDZiClKPh8dt4O_k4jf1CLt4-u3vRvAQGUj7OWUXvCn2hI1lbIb08yRG9f0wZy3oZDgClEJ8bSK7787tnhYXkrkM8wF1KBunpQOXh4r_smW-0hNE1F_YF6EmzKCW_IA_BaTaKo9aecdXOmTiChaogW5E9cpwL7If0hLXeSdT6HWuO18scmknb9jk=

- CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEalaeKovWc6YtwyPmOQnpzAk76Rczf5VPYdFoUtp2DVvjdNVE7w-o0dJeU5YZOgxpza6ku2O2fXKd3324IhNPN6kXfiaxzsVzTEKaapnOjgiW6lkkMe6PhxeJdPrpYK-u4SicyJvPIg1--jVo=

- Safety of Deoxo Fluorination Reagents. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzsmd8zZbNBYWYOR1_xLUmwaqHgM6wwF8b07gm3V2grPYn5hkLR59QrV5wrmIOTLMOyhj5wMbhefsxHv2YbqTg-XGbprOEYuChvMnxM3Aq6j9zETfvj2J54MFTg6LYNYN5EgMekt8ZlA7_-bZeK9kWhbiEI1L4dDw_3a6FS9Q6yC6phpa716SvJLITwkJX5vg0JDM=

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPKDS9Wx06GMVo4Ug1GIRdrtvf9idJ_GugnXaG2PtDqBI9mfl_ekGo3gplKdwrR5-Kd6qguHtaGNUD8O-7b055nJbW0TRUdFq8fuTLNWziwjXTMFnUKgPj5FEEz2_OOZ9sm6vDjUVnd42ryIs=

- SAFETY DATA SHEET - Deoxo-Fluor. Fisher Scientific. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8VPfink8ugDkoe3lpqcHhBT7jI8FKF2bNzBQ5IdX-ilUMZwQ6Gn1P-3A7twb8AKCGT4YFlZfC3hTekoiUhfODfvYQB9aGZC7tJS38k3-a8lmxcX6rbIYlmFIQm8nLxXQQrr91UCaXve1-PX1yixxBqSA1UwFiF8F5RyPMbge2uAdWqLZbT1T2KmcZy_rU_WJR

- SAFETY DATA SHEET - Diethylaminosulfur trifluoride. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTw_PFawMFvi_eq5MiD3UHkpIz_9Crh2JnVQnuew-TElGD4PV7-DAJ9GzWVyO9oA7cx5IaPexozBiRpv5QDv1URlvrR_KUFC5yjxq-Su5KUpOfwMH-YoppB5DD6c0cOcr6IhS1yeBc-XhN

- SAFETY DATA SHEET - Diethylaminosulfur trifluoride. Fisher Scientific. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK7oaL542ExHC_Kei5leyFvN4QXGIo3lfVKo1pyLsC3bwa28OK3fIvrlbK0_5twR1CoP6xijHHsxg4VFe5gbMyJL9jQZGFZhEEBhbzTY7oY_m9FvMQtDbyX84cXwccK-qzt2_tI_jMzyeyiu7DXaQF6bku9XD5TXi5z0lMCbCL1_6iUF395u0XNX3YwtiowJdnYlHyDMakKgZzVik_5fRsldpE5AQyEr-C-ePNDTwswXa3e3UIgmlLvOfXY7lqYeH4vN4nDwzhc6luxRcNquQga7TULAXc

- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3lCsNA1HzH-iz5uH6xwxllEHCehQYgt2RjmLRsRyvxtlFK6iSIFOo16koAHoHWwXtPBJDC1fwDlmwr2n82LUiyyVcTOHF-GMYao0i7jKpk6nM2PdNlhHB10PqUlB83xbjs17X2CjiA5Zq7_jOMviaNT4DAvBnGMXx

- 2,6-Difluorobenzaldehyde 98 437-81-0. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPGUCytXeQpkrALjKmZCsdPsCXbHl-jZrYcrCDjkVvtLaooau58nSwAOW_lvl1CNG45ZjYfWhb4jglpVJ1VhBv0PO5qbYdCYjP_awUkekmrd06NnIo7Xiv15K6dU9A33QHfdeGZz1cRRfa9KzT0JYRiIEfPw==

- 2,6-Difluorobenzaldehyde. Company Website. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1fCbD_Ura3AsMbAMhB58bHdVkTXHsiiT_KG3psRa45S3_o-qkpK4s6fjDIz54xxSJZ1bBbzfGf1cjuz8EJCRKL2Bvq4Os6SkRxowcpRMK6qFx41k5hCgMWJ-BcBNfcQ1IWwehzkeUo3MI9ayguYJ6o7lC

- 2,6-Difluorobenzaldehyde, 98% | 265152-25G | SIGMA-ALDRICH | SLS. SLS. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcGvOilkymvLhu7sg7tQyiaTFhbY1bVlD4NPr_TPrubkbPeZdaen1MzLKNe4jDQl5H7yH9993xGvZicQT6i5-bGyzNElEYJRbftOmWUi5jucmKMqII97S-1lgRYswjFNMNEsCZMGy0cixSZZYmGgEPGiPJ5zXel9Oz9KgOH0K29FA=

- 2,6-Difluorobenzaldehyde | 437-81-0. Tokyo Chemical Industry (India) Pvt. Ltd.. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4IsolpJ9v-iwMFjNxrjxdvcQvxJz2NdTkVDvai82-CQRxl-IBT1PtRY8HseIXv41MA4sIxG9sPoaz-LglDuPp3CosUClI-9NqwTvkxDuHnjzF3u5iYknnjKXKJU64XMRPLVakqQ==

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5GVFhW2emG1b2-2Q9jme-wfRop6B-8dss39SdTbatuJz2TVvskET_KzVIwkKRFIcNi9s2KmkHk4cLfo63gnodaPKb54zKP_dBVoKq8xF6h-w4COZ6yUwmSN6NzcSTnLA7YfpC

- Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN6KheayVyGeg8S5sgLc7FJNjXNa-SOSID8EJRQZ0TBBpfmwWFhDNpDnzmyaDS-S-GoBgTWleYelyBvO_Mts7S_CfAUaMbVR0jN_oJ0Ktds_mbb_rEktO_SHWzf1t5bcE_FZJWJ-xjpvyOFVqANKEfiHAsiEf4Ie6MpkE40G7X

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Deoxofluor - Enamine [enamine.net]

- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Difluoromethyl)-1,3-difluorobenzene: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-1,3-difluorobenzene, a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure and nomenclature, explore plausible synthetic routes with a focus on the underlying chemical principles, detail its physicochemical and spectroscopic properties, and discuss its strategic application in medicinal chemistry.

Core Molecular Identity: Structure and Nomenclature

This compound is a substituted benzene ring characterized by the presence of a difluoromethyl group (-CHF₂) and two fluorine atoms.

Chemical Structure:

Caption: Chemical structure of this compound.

The definitive nomenclature for this compound is established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 91624-89-4 | |

| Molecular Formula | C₇H₄F₄ | |

| Molecular Weight | 164.10 g/mol | |

| SMILES String | FC(C1=C(F)C=CC=C1F)F | |

| InChI Key | CIQBXJXLFJDXHE-UHFFFAOYSA-N |

Synthesis Strategies: Constructing the Fluorinated Scaffold

The conversion of an aldehyde to a difluoromethyl group is a known transformation in organic chemistry. One common method involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add a solution of diethylaminosulfur trifluoride (DAST) (1.1 eq) in anhydrous DCM to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess DAST.

-

Workup and Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the fluorinating agent with atmospheric moisture, which would lead to its decomposition and reduced yield.

-

Anhydrous Solvents: Anhydrous solvents are essential for the same reason as the inert atmosphere – to prevent the deactivation of the moisture-sensitive fluorinating agent.

-

Low-Temperature Addition: The slow addition of the fluorinating agent at a low temperature (-78 °C) helps to control the exothermic reaction and minimize the formation of byproducts.

-

Quenching with Bicarbonate: The use of a weak base like sodium bicarbonate is necessary to neutralize the acidic byproducts of the reaction without causing degradation of the desired product.

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are influenced by the presence of the highly electronegative fluorine atoms.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Source |

| Physical State | Solid | Based on the product information from Sigma-Aldrich[1]. |

| Boiling Point | Not available | |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) and poorly soluble in water. | General solubility trends for fluorinated aromatic compounds. |

| Lipophilicity (LogP) | Moderately lipophilic | The difluoromethyl group is known to increase lipophilicity, which is a key property in drug design[2]. |

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two adjacent fluorine atoms. The aromatic protons will appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the fluorine substituents.

-

¹⁹F NMR: The fluorine spectrum will likely display a doublet for the two fluorine atoms of the difluoromethyl group, coupled to the adjacent proton. The two fluorine atoms on the aromatic ring will appear as distinct signals, potentially showing complex coupling with each other and with the aromatic protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will also exhibit C-F coupling.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic -CHF₂): ~2900-2800 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: Strong absorptions in the region of ~1350-1000 cm⁻¹

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164. Common fragmentation patterns for fluorinated aromatic compounds include the loss of fluorine (M-19) and the loss of the difluoromethyl radical (M-51).

Role in Drug Development: The Power of the Difluoromethyl Group

The introduction of fluorine and fluorinated groups into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) is of particular interest as it can serve as a bioisostere for other functional groups.

The Difluoromethyl Group as a Bioisostere:

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The difluoromethyl group is often considered a bioisostere for:

-

Hydroxyl group (-OH): The C-H bond in the -CHF₂ group is polarized by the two electronegative fluorine atoms, allowing it to act as a weak hydrogen bond donor, similar to a hydroxyl group.

-

Thiol group (-SH): The size and electronic properties of the difluoromethyl group can mimic those of a thiol group.

-

Amine group (-NH₂): In certain contexts, the hydrogen-bonding potential of the difluoromethyl group can be comparable to that of an amine.

Strategic Advantages in Drug Design:

The incorporation of a this compound moiety into a drug candidate can offer several advantages:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can increase the half-life of a drug in the body.

-

Modulation of Lipophilicity: The difluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Improved Binding Affinity: The ability of the difluoromethyl group to participate in hydrogen bonding and other non-covalent interactions can lead to stronger binding to the target protein.

-

Altered pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile.

While specific drugs containing the this compound scaffold are not prominently featured in the reviewed literature, the strategic importance of difluoromethylated aromatic compounds in pharmaceutical research is well-established. This makes this compound a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

References

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 677–685. [Link]

Sources

physical and chemical properties of 2-(Difluoromethyl)-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(Difluoromethyl)-1,3-difluorobenzene (CAS No. 91624-89-4), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs. We will delve into its anticipated physical and chemical properties, propose plausible synthetic routes, and predict its spectral characteristics. Furthermore, this guide will explore the potential applications of this compound in drug discovery, drawing parallels with other difluoromethylated and polyfluorinated aromatic compounds. The overarching goal is to provide a robust foundational resource for researchers working with or considering the use of this compound.

Introduction: The Significance of Fluorinated Aromatics

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. Fluorine's unique properties—high electronegativity, small atomic size, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethyl (CF2H) group, in particular, is a fascinating functional moiety. It can serve as a lipophilic hydrogen bond donor and is often considered a bioisostere of hydroxyl, thiol, or even amine groups, capable of modulating metabolic stability, membrane permeability, and binding affinity.[1][2]

This compound combines the features of a difluoromethyl group with a polyfluorinated aromatic ring. The fluorine atoms on the benzene ring are expected to influence the molecule's electronic properties, reactivity, and overall conformation. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this promising chemical entity.

Molecular Structure and Core Properties

The foundational step in understanding the behavior of this compound is to analyze its structure and fundamental properties.

Caption: Molecular structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 91624-89-4 | [3] |

| Molecular Formula | C₇H₄F₄ | [3] |

| Molecular Weight | 164.10 g/mol | [3] |

| Physical Form | Solid | [3] |

| SMILES | FC(C1=C(F)C=CC=C1F)F | [3] |

| InChI Key | CIQBXJXLFJDXHE-UHFFFAOYSA-N | [3] |

Physicochemical Properties: An Analog-Based Estimation

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale and Comparative Data |

| Melting Point (°C) | > 25 | The parent compound, 1,3-difluorobenzene, has a melting point of -59 °C.[4][5] However, the introduction of the difluoromethyl group and the overall increase in molecular weight and potential for crystal packing would significantly raise the melting point. It is known to be a solid at room temperature.[3] |

| Boiling Point (°C) | ~150-170 | 1,3-Difluorobenzene boils at 83 °C.[6] The addition of the difluoromethyl group would substantially increase the boiling point due to increased molecular weight and van der Waals forces. For comparison, 2,6-difluorobenzyl bromide has a boiling point around 200-202 °C, though the bromo-substituent has a larger effect on boiling point than a difluoromethyl group. |

| Density (g/mL) | ~1.3-1.4 | 1,3-Difluorobenzene has a density of approximately 1.16 g/mL.[4] The incorporation of two additional fluorine atoms in the difluoromethyl group would be expected to increase the density. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | The fluorinated nature of the molecule increases its lipophilicity. Its nonpolar aromatic ring and the difluoromethyl group would favor solubility in organic solvents over water. |

Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established fluorination and functionalization reactions. A likely precursor for this synthesis is 2,6-difluorobenzaldehyde or a derivative thereof.

Proposed Synthetic Pathway: Deoxyfluorination of 2,6-Difluorobenzaldehyde

A common method for the synthesis of difluoromethyl groups is the deoxyfluorination of the corresponding aldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) vessel, cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.1-1.5 eq) dropwise.

-

Causality: The use of an anhydrous, inert solvent and atmosphere is crucial to prevent the decomposition of the moisture-sensitive fluorinating agent. The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation. Plastic reaction vessels are often preferred over glass for reactions involving sulfur trifluoride reagents to prevent etching of the glassware.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM.

-

Trustworthiness: The quench with a weak base neutralizes the acidic byproducts of the fluorination reaction. This step must be performed cautiously as it can be exothermic and may release gas.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Chemical Reactivity and Handling

The reactivity of this compound is dictated by the interplay of the difluoromethyl group and the difluorinated aromatic ring.

-

Difluoromethyl Group: The C-H bond of the difluoromethyl group is acidic and can be deprotonated with a strong base to form a difluoromethyl anion, which can then react with various electrophiles.[7]

-

Aromatic Ring: The two fluorine atoms on the benzene ring are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNAᵣ) is more likely, particularly at the positions ortho and para to the fluorine atoms, though the difluoromethyl group will also influence the regioselectivity.

-

Handling and Storage: this compound is classified as a combustible solid and is harmful if swallowed.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). It should be stored in a well-ventilated area away from strong oxidizing agents.

Predicted Spectral Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, dominated by the signal from the difluoromethyl proton and the aromatic protons.

-

-CHF₂ Proton: A triplet in the range of δ 6.5-7.5 ppm, due to coupling with the two adjacent fluorine atoms (²JHF).

-

Aromatic Protons: A complex multiplet in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling patterns will be influenced by the fluorine substituents on the ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic splitting patterns due to C-F coupling.

-

-CHF₂ Carbon: A triplet in the range of δ 110-120 ppm, due to the one-bond coupling with the two fluorine atoms (¹JCF).

-

Aromatic Carbons: The aromatic region (δ 110-165 ppm) will display several signals, with those carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants (¹JCF) and appearing as doublets. Carbons further away will show smaller, multi-bond C-F couplings.

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds.

-

-CHF₂ Fluorines: A doublet in the range of δ -90 to -130 ppm (relative to CFCl₃), due to coupling with the adjacent proton (²JFH).

-

Aromatic Fluorines: Two distinct signals in the aromatic fluorine region (δ -100 to -160 ppm), appearing as complex multiplets due to coupling with each other and with the aromatic protons.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 164.10 would be expected. Common fragmentation pathways would likely involve the loss of fluorine (M-19) and the difluoromethyl radical (M-51).

Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential utility as a building block in medicinal chemistry.

-

Bioisosteric Replacement: The difluoromethyl group can be used as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and modulating lipophilicity.[1]

-

Modulation of Physicochemical Properties: The introduction of this moiety can fine-tune properties such as pKa, membrane permeability, and binding affinity of a lead compound.[8][9]

-

Scaffold for Novel Therapeutics: The difluorinated benzene ring provides a scaffold that can be further functionalized to create novel drug candidates. The fluorine atoms can block metabolic pathways and enhance binding interactions with target proteins.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While direct experimental data remains scarce, a thorough understanding of its properties and reactivity can be achieved through the analysis of its constituent functional groups and comparison with structurally similar molecules. This guide provides a foundational framework for researchers, offering insights into its synthesis, characterization, and potential applications. As new synthetic methodologies and the demand for novel fluorinated building blocks grow, it is anticipated that the full potential of this compound will be further explored and realized.

References

- Preparation method of 2,6-difluorobenzyl bromide. (2011). Google Patents.

-

Understanding the Synthesis and Properties of 2,6-Difluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 19, 2026, from [Link]

-

2-(Bromomethyl)-1,3-difluorobenzene. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (2015). Taylor & Francis. Retrieved January 19, 2026, from [Link]

-

Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. (2024). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes. (2020). Nature. Retrieved January 19, 2026, from [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2015). JMU Scholarly Commons. Retrieved January 19, 2026, from [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. (2015). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

A New Reagent for Direct Difluoromethylation. (2012). PMC. Retrieved January 19, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved January 19, 2026, from [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2025). ChemRxiv. Retrieved January 19, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2013). PMC. Retrieved January 19, 2026, from [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. Retrieved January 19, 2026, from [Link]

-

Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study. (2019). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

1,3-Difluorobenzene. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Benzene, 1,3-difluoro-. NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. 2-(Difluoromethyl)1,3-difluorobenzene 91624-89-4 [sigmaaldrich.com]

- 4. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1,3-difluoro- [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2-(Difluoromethyl)-1,3-difluorobenzene: Commercial Availability, Synthesis, and Application in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-(Difluoromethyl)-1,3-difluorobenzene (CAS No. 91624-89-4), a specialized fluorinated building block of significant interest to the pharmaceutical and life sciences industries. The document details its commercial availability, physicochemical properties, and strategic importance in modern medicinal chemistry. Furthermore, it explores plausible synthetic pathways, highlights key applications in drug development, and outlines essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of the difluoromethyl group in concert with a difluorinated aromatic system to design next-generation therapeutics.

Introduction to this compound

This compound is an aromatic organic compound featuring a difluoromethyl (-CF2H) group and two fluorine atoms on a benzene ring. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable synthon for introducing these motifs into complex target molecules.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application in synthesis and research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 91624-89-4 | |

| Molecular Formula | C₇H₄F₄ | |

| Molecular Weight | 164.10 g/mol | |

| Physical Form | Solid | |

| SMILES String | FC(C1=C(F)C=CC=C1F)F | |

| InChI Key | CIQBXJXLFJDXHE-UHFFFAOYSA-N |

The Strategic Importance of the Difluoromethyl (CF₂H) Moiety

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The difluoromethyl (CF₂H) group, in particular, has gained significant attention for its unique and advantageous characteristics.[1]

-

Bioisosterism: The CF₂H group can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, which are common pharmacophores.[1][2] This allows chemists to replace metabolically labile groups, potentially improving a drug's half-life and bioavailability, without drastically altering its interaction with biological targets.

-

Lipophilic Hydrogen Bond Donor: Unlike the highly lipophilic trifluoromethyl (-CF₃) group, the CF₂H group possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor.[1][3] This dual-nature—offering lipophilicity while retaining hydrogen bonding capability—provides a unique tool for modulating a molecule's binding affinity and specificity.[2]

-

Modulation of Physicochemical Properties: The strong electronegativity of the fluorine atoms in the CF₂H group influences the electronic distribution of the parent molecule. This can affect acidity/basicity (pKa), dipole moment, and conformational preference, leading to improved membrane permeability, reduced metabolic degradation, and enhanced target binding.[1]

The combination of these features on a 1,3-difluorinated phenyl ring—a scaffold also known for enhancing metabolic stability and altering electronic properties—makes this compound a powerful tool for lead optimization in drug discovery programs.

Caption: Key properties of the CF₂H group and their impact on drug design.

Commercial Availability and Procurement

This compound is a specialized reagent available from fine chemical suppliers that cater to the research and development sector.

Major Commercial Suppliers

This compound is available through major global suppliers, ensuring its accessibility for research purposes.

| Supplier | Product Number (Example) | CAS Number | Notes |

| Sigma-Aldrich | MNO000192 | 91624-89-4 | Available in research quantities (e.g., 1g). |

Note: Other suppliers of fluorinated building blocks may also list this product. Researchers are advised to check the catalogs of their preferred vendors.

Typical Purity, Forms, and Quantities

-

Purity: While specific batch purity may vary, such specialized reagents are typically supplied at purities suitable for synthetic research (e.g., ≥97%).

-

Form: It is commercially supplied as a solid.

-

Quantities: The compound is primarily available in small, research-focused quantities, such as 1-gram units. For larger quantities, a bulk order request may be necessary.

Procurement Considerations

When procuring this reagent, researchers should note that it is often sold on an "AS-IS" basis for research use only, without warranties of merchantability or fitness for a particular purpose. It is the buyer's responsibility to confirm the product's identity and purity upon receipt to ensure it meets the requirements of their specific application.

Synthesis and Manufacturing Landscape

While a specific, published, one-step synthesis for this compound is not readily found in introductory literature, its preparation can be logically deduced from established organofluorine chemistry principles. The most plausible route involves the synthesis of a suitable precursor followed by a difluoromethylation step.

Conceptual Synthetic Workflow

A likely synthetic strategy would involve a two-stage process: first, the preparation of a functionalized 1,3-difluorobenzene intermediate, and second, the conversion of this functional group to the desired difluoromethyl moiety.

Caption: Plausible synthetic workflow for this compound.